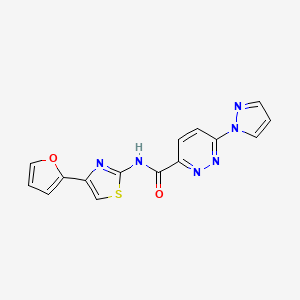

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, including furan, thiazole, pyrazole, and pyridazine, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6O2S/c22-14(10-4-5-13(20-19-10)21-7-2-6-16-21)18-15-17-11(9-24-15)12-3-1-8-23-12/h1-9H,(H,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJCPWNGBGHMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-thiazole intermediate: This step involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the furan-thiazole intermediate.

Cyclization to form the pyridazine ring: The intermediate is then reacted with hydrazine hydrate and a suitable dicarbonyl compound to form the pyridazine ring.

Introduction of the pyrazole moiety: The final step involves the reaction of the pyridazine intermediate with 1H-pyrazole-1-carboxylic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiazole rings can be oxidized under mild conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, particularly targeting the carbonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that derivatives containing pyrazole and thiazole moieties often demonstrate anticancer properties. For instance, compounds with similar structures have been reported to inhibit the growth of various cancer cell lines, including breast and liver cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Studies have shown that pyrazole derivatives can possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Antimicrobial Properties

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been evaluated for its antimicrobial efficacy against various pathogens. The presence of furan and thiazole rings contributes to its ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .

Condensation Reactions

Condensation reactions between appropriate thiazole and pyrazole derivatives with pyridazine carboxylic acid derivatives are common methods employed to synthesize this compound. These reactions often require specific catalysts and controlled conditions to ensure high yield and purity .

Characterization Techniques

Characterization of the synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are routinely used in the evaluation process .

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

Cancer Treatment

The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent. Its structural features may allow for modifications that enhance selectivity towards specific cancer types .

Anti-inflammatory Drugs

Due to its anti-inflammatory properties, this compound could be explored as a treatment option for diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Agents

The antimicrobial activity suggests potential applications in developing new antibiotics or antifungal agents, particularly in an era of rising antibiotic resistance .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

| Study | Compound | Biological Activity | Results |

|---|---|---|---|

| Tewari et al., 2014 | Various pyrazole derivatives | Anti-inflammatory | Significant reduction in inflammation markers |

| Amer et al., 2018 | 1,3-diphenylpyrazole derivatives | Antitumor | Induced apoptosis in multiple cancer cell lines |

| Singh et al., 2020 | Novel thiazoles and pyrimidines | Antimicrobial | Effective against Gram-positive bacteria |

These studies underscore the relevance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by a complex molecular structure that includes:

- A pyridazine core.

- A thiazole ring substituted with a furan moiety.

- A pyrazole group contributing to its biological activity.

This unique arrangement enhances its interaction with biological targets, particularly in the context of cancer and inflammation.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer properties.

- Antiviral effects.

- Anti-inflammatory actions.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of cancer cells, particularly prostate cancer cells. The mechanism involves antagonism of androgen receptors (AR), which are crucial in the progression of AR-dependent cancers. For instance, a related compound has shown high affinity and potent antagonistic activity against AR, leading to reduced proliferation in prostatic cancer cell lines .

Antiviral Properties

The compound may also possess antiviral activity. Research into structurally related pyrazole derivatives has indicated effectiveness against viral infections, suggesting that this compound could exhibit similar properties. Such activity is often linked to its ability to inhibit viral replication through interference with viral enzymes or host cell pathways .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. The compound's structural features may contribute to its anti-inflammatory effects, akin to other pyrazole derivatives known for their ability to modulate inflammatory pathways. In particular, compounds in this class have been shown to inhibit nitric oxide production and other inflammatory mediators .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| This compound | Anticancer (Prostate) | 0.20 μM | |

| Pyrazole Derivative | Antiviral (HIV) | 0.35 μM | |

| Thiazole-Pyrazole Hybrid | Anti-inflammatory | IC50 50 μM |

These findings illustrate the potential of this compound as a lead compound for drug development targeting various diseases.

Q & A

Q. How can researchers design a scalable synthesis route for N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide?

- Methodological Answer : A scalable synthesis should prioritize modular coupling of heterocyclic fragments. For example, the pyridazine core can be functionalized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Patent literature suggests using stepwise amidation and Suzuki-Miyaura couplings to introduce furan-thiazole and pyrazole moieties . Reaction optimization should include temperature control (e.g., 80–100°C for amidation) and catalyst screening (e.g., Pd(PPh₃)₄ for cross-couplings). Intermediate purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to assign protons and carbons in the pyridazine, thiazole, and pyrazole rings. For example, pyridazine C3-carboxamide protons may appear as a singlet near δ 8.5 ppm, while pyrazole C-H protons resonate at δ 7.5–8.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer : Screen against target enzymes or receptors using:

- Fluorescence Polarization Assays : For kinase or protease inhibition.

- Cell Viability Assays (e.g., MTT): Test cytotoxicity in cancer cell lines.

- Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations . Dose-response curves (0.1–100 µM) and positive controls (e.g., known inhibitors from ) are essential.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC and elemental analysis to rule out degradants .

- Target Specificity Profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects. Cross-test against related receptors/enzymes (e.g., TRPV1 vs. TRPA1 channels) to assess selectivity .

- Solubility Optimization : Adjust DMSO concentration or use cyclodextrin-based formulations to mitigate false negatives in cell-based assays .

Q. What strategies are recommended for determining the crystal structure of this compound?

- Methodological Answer :

- Crystallization : Use vapor diffusion with solvents like dichloromethane/methanol. Slow cooling (0.1°C/min) enhances crystal quality .

- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at synchrotron facilities.

- Refinement : Employ SHELXL for structure refinement, utilizing constraints for disordered regions (e.g., pyrazole ring) and validating with R-factor convergence (<5%) .

Q. How can computational modeling predict binding modes and guide SAR studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target active sites (e.g., kinase ATP pockets). Validate poses with MD simulations (100 ns) to assess stability .

- QSAR Modeling : Derive 3D descriptors (e.g., electrostatic potential, logP) to correlate structural features (e.g., pyridazine planarity) with activity .

- Free Energy Calculations : Apply MM-GBSA to predict binding affinities and prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.